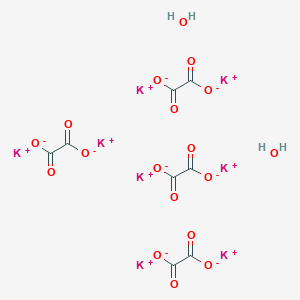

Ethanedioic acid, potassium salt (2:1), dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Primary Application: pH Buffer

Potassium tetraoxalate dihydrate (KHC₂O₄·2H₂O) finds its primary application in scientific research as a certified secondary standard reference material for pH measurement. [, ] This means it serves as a highly reliable and traceable solution to calibrate and verify the accuracy of pH meters and electrodes.

Key Features for pH Buffering:

- Defined and Stable pH: Potassium tetraoxalate dihydrate exhibits a well-defined and stable pH value of around 1.67 at 25°C. [, ] This consistent pH allows for precise calibration of instruments across various scientific disciplines.

- Traceability: The pH value of this buffer solution is directly traceable to primary reference materials from National Institute of Standards and Technology (NIST) and Physikalisch-Technische Bundesanstalt (PTB), ensuring its accuracy and reliability. []

- Long Shelf Life: Potassium tetraoxalate dihydrate buffer boasts a guaranteed shelf life of 4 years, making it a cost-effective and long-lasting solution for research laboratories. []

Additional Potential Applications:

While its primary use lies in pH calibration, ongoing research explores the potential of potassium tetraoxalate dihydrate in other scientific fields, including:

- Synthesis of metal-organic frameworks (MOFs): Studies suggest its potential as a linker molecule in the construction of specific MOFs with desired properties for applications like gas storage and separation. []

- Crystallization processes: Its ability to form well-defined crystals makes it a potential candidate for studying crystallization phenomena and their control in various research areas. []

Ethanedioic acid, potassium salt (2:1), dihydrate, commonly known as potassium oxalate dihydrate, has the chemical formula . This compound appears as colorless or white crystals and is soluble in water. It is derived from ethanedioic acid, also known as oxalic acid, which is a dicarboxylic acid. The potassium salt form is often used in various applications due to its unique properties and functions in biological and chemical processes .

- Acid-Base Reactions: It can react with strong acids to form oxalic acid and potassium salts.

- Complexation Reactions: Potassium oxalate can form complexes with various metal ions, which can be exploited in analytical chemistry.

- Decomposition: Upon heating, it can decompose to release carbon dioxide and potassium carbonate.

The synthesis of ethanedioic acid, potassium salt (2:1), dihydrate can be achieved through:

- Neutralization Reaction: Mixing ethanedioic acid with potassium hydroxide or potassium carbonate results in the formation of potassium oxalate.

- Evaporation of Solutions: Concentrated solutions of potassium oxalate can be evaporated to yield crystalline forms of the dihydrate.

Ethanedioic acid, potassium salt (2:1), dihydrate has various applications including:

- Analytical Chemistry: Used as a reagent for titrations and in complexometric analysis.

- Food Industry: Acts as a food additive for regulating acidity.

- Pharmaceuticals: Utilized in the formulation of certain medications.

- Agriculture: Employed as a fertilizer component due to its potassium content.

Studies on the interactions of ethanedioic acid, potassium salt (2:1), dihydrate have shown:

- Metal Ion Complexation: It forms stable complexes with metals like calcium and magnesium, which can influence nutrient availability in soils.

- Biochemical Interactions: In biological systems, it interacts with enzymes involved in metabolic pathways, affecting processes like glycolysis.

Ethanedioic acid, potassium salt (2:1), dihydrate shares similarities with several compounds but has unique characteristics:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Potassium oxalate | Commonly used in analytical chemistry | |

| Calcium oxalate | Forms kidney stones; less soluble than potassium salt | |

| Sodium oxalate | More soluble than potassium salt | |

| Magnesium oxalate | Less commonly used; involved in plant metabolism |

Ethanedioic acid, potassium salt (2:1), dihydrate is distinctive due to its dual role as both a source of potassium and an agent for complexation in various chemical processes. Its solubility and stability make it particularly valuable in both industrial and laboratory settings.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302+H312 (77.55%): Harmful if swallowed or in contact with skin [Warning Acute toxicity, oral;

acute toxicity, dermal];

H302 (95.92%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95.92%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (77.55%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

6100-20-5